molecular formula C10H7NO2 B2753762 5-Methoxybenzofuran-2-carbonitrile CAS No. 35351-47-4

5-Methoxybenzofuran-2-carbonitrile

Cat. No.: B2753762
CAS No.: 35351-47-4
M. Wt: 173.171
InChI Key: DFNSXSVDXRIROD-UHFFFAOYSA-N
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Description

5-Methoxybenzofuran-2-carbonitrile is a chemical compound with the linear formula C10H7NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of benzofuran derivatives, including this compound, has been a subject of interest in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .


Molecular Structure Analysis

The molecular formula of this compound is C10H7NO2 . The molecular weight is 173.17 . For a detailed molecular structure, you may refer to resources like ChemSpider .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Derivatives : 5-Methoxybenzofuran-2-carbonitrile derivatives have been synthesized for various research applications. For instance, dihydrofuran carbonitrile derivatives were synthesized and analyzed using X-ray crystallography, demonstrating the coordinated compliance of chloro-methyl and bromo-methyl exchange rules. These derivatives also underwent density functional theory (DFT) optimization and molecular docking analysis (Rajni Swamy et al., 2020).

  • Electrophilic Reactivity : The electrophilic reactivity of certain carbonitrile derivatives, such as 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, has been kinetically investigated. This research helps in understanding the reactivity of similar compounds in different environments and conditions (Cottyn et al., 2009).

Antimicrobial and Anticancer Research

  • Antimicrobial Activities : Schiff bases using carbonitrile derivatives have been synthesized and screened for their antimicrobial activity. Some of these compounds showed excellent activity compared to other derivatives (Puthran et al., 2019).

  • Cytotoxic Activity Assessment : Research on benzofuran-oxadiazole hybrids synthesized from benzofuran carbonitriles showed promising results in the antimicrobial activity against various bacteria strains. These studies are crucial in the development of new antibacterial agents (Sanjeeva et al., 2021).

  • Anticancer Properties : The synthesis and evaluation of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amine analogues, derived from carbonitrile compounds, demonstrated potential as dual inhibitors of CLK1 and DYRK1A kinases, highlighting their relevance in anticancer research (Loidreau et al., 2013).

Corrosion Inhibition

  • Corrosion Inhibition Studies : Pyranopyrazole derivatives synthesized from carbonitriles have been investigated as corrosion inhibitors for mild steel in acidic solutions. These studies provide insights into the potential applications of these compounds in industrial settings to prevent material degradation (Yadav et al., 2016).

Quantum Chemical Analysis

  • Quantum Chemical Investigations : The use of quantum chemical calculations in studying the properties of carbonitrile derivatives enhances understanding of their reactivity and potential applications in various fields, including material science and pharmaceutical research (Verma et al., 2015).

Future Directions

Benzofuran compounds, including 5-Methoxybenzofuran-2-carbonitrile, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . They are considered potential natural drug lead compounds . Future research may focus on optimizing these compounds for various therapeutic applications.

Properties

IUPAC Name

5-methoxy-1-benzofuran-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNSXSVDXRIROD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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